molecular formula C17H12N6O4 B11059259 [5-amino-4-cyano-2-(3-nitrophenyl)-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile

[5-amino-4-cyano-2-(3-nitrophenyl)-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile

Cat. No.: B11059259
M. Wt: 364.3 g/mol
InChI Key: HONSUBJLQJAMQJ-UHFFFAOYSA-N
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Description

5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE involves multiple steps, starting from readily available aniline derivatives. The process typically includes the formation of aryl azides, followed by in-line purification and subsequent reactions to introduce the desired functional groups . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the cyano or amino groups.

Scientific Research Applications

5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. This makes it a versatile compound for various fields of research.

Properties

Molecular Formula

C17H12N6O4

Molecular Weight

364.3 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-(3-nitrophenyl)-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C17H12N6O4/c1-10(2)22-27-17(12-4-3-5-13(6-12)23(24)25)15(11(7-18)8-19)14(9-20)16(21)26-17/h3-6H,21H2,1-2H3

InChI Key

HONSUBJLQJAMQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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